1-[(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylic acid
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Overview
Description
1-[(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylic acid is a complex organic compound featuring an indole moiety, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted piperidine derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 1-[(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfonylureas: A class of compounds with sulfonyl groups, used as antidiabetic agents.
Piperidine derivatives: Compounds with piperidine rings, used in various pharmacological applications.
Uniqueness: 1-[(2,3-dioxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]-4-piperidinecarboxylic acid is unique due to the combination of its indole, sulfonyl, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthetic chemistry and potential therapeutic uses.
Properties
IUPAC Name |
1-[(2,3-dioxo-1H-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c17-12-10-7-9(1-2-11(10)15-13(12)18)23(21,22)16-5-3-8(4-6-16)14(19)20/h1-2,7-8H,3-6H2,(H,19,20)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMWMSTGKPDFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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